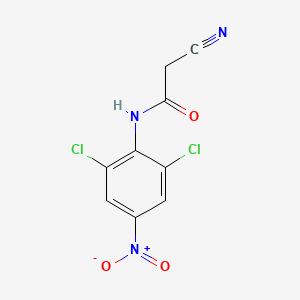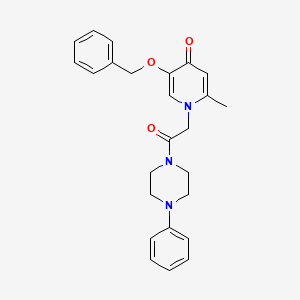![molecular formula C25H19F3N4O2 B2507117 3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide CAS No. 478045-76-0](/img/structure/B2507117.png)
3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide is a useful research compound. Its molecular formula is C25H19F3N4O2 and its molecular weight is 464.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Evaluation
- Research Overview : A study conducted by Abd Alla et al. (2010) focused on synthesizing and evaluating the anti-inflammatory properties of several 3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives, including the chemical compound . Their findings indicated that certain compounds showed significant anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Barriers to Rotation in Ortho-alkylphenyl Substituted Compounds
- Study Details : An earlier study by Brownstein, Horswill, and Ingold (1969) investigated the enthalpies and entropies of activation for rotation around the phenyl–nitrogen bond in similar 3,4-dihydro-ortho-alkylphenyl-2H-1,3-benzoxazines. Their work provides valuable insights into the structural dynamics of these compounds (Brownstein, Horswill, & Ingold, 1969).
Synthesis and Potential Biological Activity
- Research Findings : In 2019, Turhan and Turgut reported on the synthesis of substituted 2H-indazolo[2,1-b]phthalazine-1,6,11-triones, which may possess biological activity. Their study offers insights into the chemical synthesis and potential applications of these compounds in biomedical research (Turhan & Turgut, 2019).
Biological Activity of Analogous Compounds
- Study Overview : Ahmed (2017) investigated the synthesis and biological activities of several compounds, including the reaction of certain derivatives to produce compounds like 3-oxo-N',2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. This research contributes to understanding the broader context of biological activities related to the compound of interest (Ahmed, 2017).
Structural Analysis of Related Compounds
- Research Implications : A study by Farrán et al. (2018) examined the structures of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles, related to J147, a drug for treating Alzheimer's disease. Their findings on the molecular structures and electrostatic potential calculations provide insights into the structural aspects of similar compounds (Farrán, Bonet, Claramunt, Torralba, Alkorta, & Elguero, 2018).
Polyamide and Polymer Research
- Study Findings : Research by Cheng, Jian, and Mao (2002) on aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety highlights the synthesis and properties of novel polymeric materials. This research is relevant for understanding the potential application of the compound in polymer science (Cheng, Jian, & Mao, 2002).
Anticancer Activity of Similar Compounds
- Research Overview : Abdellatif et al. (2014) explored the synthesis and anticancer activity of new Pyrazolo[3,4-d]pyrimidin-4-one derivatives. Their findings on the antitumor activity of these compounds contribute to the understanding of the potential therapeutic applications of related chemical structures (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-4-oxo-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O2/c1-15-10-11-19(12-16(15)2)32-24(34)21-9-4-3-8-20(21)22(31-32)23(33)30-29-14-17-6-5-7-18(13-17)25(26,27)28/h3-14H,1-2H3,(H,30,33)/b29-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGANZZYCOFDXBX-IPPBACCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)


![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)


![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)
![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)
![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
